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Compound of Interest

Compound Name: D-sorbose

Cat. No.: B7821124 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of D-
sorbose, a ketohexose of significant interest in various scientific and pharmaceutical

applications. By detailing the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) characteristics of D-sorbose, this document serves as a vital resource for

its identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the solution-state structure of D-sorbose.

In aqueous solutions, D-sorbose exists as a mixture of anomers, primarily the α-D-

sorbopyranose and β-D-sorbopyranose forms, which are in equilibrium. This equilibrium results

in a complex NMR spectrum with distinct signals for each anomer.

¹H NMR Spectral Data
The proton NMR spectrum of D-sorbose in D₂O displays a series of multiplets in the upfield

region, corresponding to the non-anomeric protons, and distinct signals for the anomeric

protons. Due to the presence of multiple anomers, the spectrum can be crowded. The chemical

shifts are influenced by the stereochemistry and conformation of the sugar ring.

Table 1: ¹H NMR Chemical Shifts (ppm) for D-Sorbose in D₂O
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Proton
α-D-Sorbopyranose
(Predicted)

β-D-Sorbopyranose
(Predicted)

H-1a 3.65 3.65

H-1b 3.58 3.58

H-3 3.88 3.88

H-4 3.78 3.78

H-5 4.02 4.02

H-6a 3.80 3.80

H-6b 3.72 3.72

Note: Precise, experimentally verified chemical shifts and coupling constants for the individual

anomers of D-sorbose are not readily available in the public domain. The data presented are

based on typical ranges for ketohexoses and predictive models. The actual spectrum is a

composite of signals from all existing anomers in solution.

¹³C NMR Spectral Data
The carbon NMR spectrum provides a clearer resolution of the different carbon environments

within the D-sorbose molecule. Each carbon atom in the α and β anomers gives rise to a

distinct resonance. The chemical shift of the anomeric carbon (C-2) is particularly diagnostic for

distinguishing between the anomers.

Table 2: ¹³C NMR Chemical Shifts (ppm) for D-Sorbose in D₂O
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Carbon
α-D-Sorbopyranose
(Predicted)

β-D-Sorbopyranose
(Predicted)

C-1 64.5 64.8

C-2 99.2 99.5

C-3 72.8 72.5

C-4 71.9 71.6

C-5 70.3 70.1

C-6 63.7 63.9

Note: The presented chemical shifts are predicted values and may vary slightly from

experimental results. The anomeric carbon (C2) typically resonates in the 98-105 ppm region

for ketopyranoses.

Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of the functional groups within the D-
sorbose molecule. The spectrum is characterized by strong, broad absorptions corresponding

to the hydroxyl groups, as well as absorptions from C-H and C-O bonds.

Table 3: Characteristic IR Absorption Bands for D-Sorbose
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Wavenumber (cm⁻¹) Intensity Assignment

3375 Strong, Broad
O-H stretching vibrations

(hydrogen-bonded)

2930 Medium C-H stretching vibrations

1161 Strong C-O stretching, C-C stretching

1107 Strong C-O stretching, C-C stretching

1053 Strong C-O stretching, C-C stretching

1017 Strong C-O stretching, C-C stretching

885 Medium C-H bending, ring vibrations

815 Medium C-H bending, ring vibrations

Note: The IR spectrum of carbohydrates is often complex in the fingerprint region (below 1500

cm⁻¹). The listed peaks are based on data for L-sorbose, which, as an enantiomer, is expected

to have an identical IR spectrum to D-sorbose.[1]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of D-sorbose, aiding in its identification and structural elucidation. Under soft ionization

techniques like electrospray ionization (ESI), the deprotonated molecule [M-H]⁻ is often

observed.

Table 4: Mass Spectrometry Data for D-Sorbose

Parameter Value

Molecular Formula C₆H₁₂O₆

Molecular Weight 180.16 g/mol

Monoisotopic Mass 180.0634 Da

Primary Ion (ESI-) m/z 179.0561 [M-H]⁻
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Fragmentation Pattern
Collision-induced dissociation (CID) of the deprotonated D-sorbose ion typically results in the

neutral loss of water (H₂O, 18 Da) and formaldehyde (CH₂O, 30 Da). The fragmentation pattern

can be complex due to various possible cleavage pathways of the sugar ring. A detailed

experimental fragmentation pattern with specific m/z values for D-sorbose is not consistently

reported in publicly available literature. However, the fragmentation of the analogous

ketohexose, D-fructose, provides insight into the expected fragmentation pathways.

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of monosaccharides like

D-sorbose. Instrument parameters and sample preparation may require optimization based on

the specific equipment and experimental goals.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-10 mg of D-sorbose in 0.5-0.7 mL of deuterium oxide

(D₂O). For quantitative analysis, a known amount of an internal standard (e.g., TSP or DSS)

should be added.

Instrument Setup:

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

Temperature: 298 K (25 °C).

Solvent lock: D₂O.

¹H NMR Acquisition:

Pulse sequence: Standard single-pulse experiment (e.g., 'zg30').

Number of scans: 16-64, depending on the sample concentration.

Relaxation delay (d1): 1-5 seconds.

Acquisition time: 2-4 seconds.
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Spectral width: Approximately 12 ppm.

¹³C NMR Acquisition:

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

Number of scans: 1024 or more, as ¹³C has low natural abundance.

Relaxation delay (d1): 2-5 seconds.

Acquisition time: 1-2 seconds.

Spectral width: Approximately 220 ppm.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired FID. Reference the ¹H spectrum to the residual HDO signal (δ ≈ 4.79 ppm) or

the internal standard. Reference the ¹³C spectrum indirectly using the ¹H reference.

FTIR Spectroscopy Protocol
Sample Preparation (ATR): Place a small amount of solid D-sorbose powder directly onto

the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Ensure good

contact between the sample and the crystal by applying pressure with the anvil.

Instrument Setup:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory.

Spectral range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32.

Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then,

record the sample spectrum. The instrument software will automatically ratio the sample

spectrum to the background spectrum to produce the absorbance spectrum.
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Data Processing: Perform baseline correction and peak picking to identify the absorption

maxima.

Mass Spectrometry Protocol
Sample Preparation: Dissolve a small amount of D-sorbose in a suitable solvent, such as a

mixture of water and methanol or acetonitrile, to a concentration of approximately 1-10

µg/mL.

Instrument Setup (ESI-MS):

Mass spectrometer: An electrospray ionization mass spectrometer (e.g., Q-TOF, Orbitrap).

Ionization mode: Negative ion mode.

Capillary voltage: 2-4 kV.

Drying gas flow and temperature: Optimize for the specific instrument and solvent system

to ensure efficient desolvation.

Mass range: m/z 50-500.

Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

Acquire the full scan mass spectrum. For fragmentation studies (MS/MS), select the [M-H]⁻

ion (m/z 179) for collision-induced dissociation (CID) and acquire the product ion spectrum.

Data Processing: Analyze the mass spectra to identify the molecular ion and major fragment

ions. Use the accurate mass measurements to confirm the elemental composition.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a pure

compound like D-sorbose.
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Caption: General workflow for the spectroscopic analysis of D-sorbose.

Conceptual Fragmentation of D-Sorbose in Mass
Spectrometry
This diagram illustrates the conceptual primary fragmentation pathways for the deprotonated D-
sorbose molecule in MS/MS experiments.
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Caption: Conceptual fragmentation of deprotonated D-sorbose.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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